![molecular formula C13H14BrNO5S3 B2606254 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1798675-02-1](/img/structure/B2606254.png)
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated various methods for synthesizing and manipulating heterocyclic compounds like furans and pyrroles, which are integral in natural products, pharmaceuticals, and materials science. For instance, innovative approaches to generate substituted furans and pyrroles through addition/oxidative rearrangement processes have been explored, offering new pathways to these critical synthons (Kelly, Kerrigan, & Walsh, 2008). Additionally, efficient three-component domino reactions have been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting a novel strategy for synthesizing these heterocycles with significant functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).
Novel Synthetic Methodologies
Innovative synthetic methodologies have been introduced for the construction of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of amino-keto sulfones. These methods provide a straightforward route to aromatic and non-aromatic heterocyclic compounds, offering potential for creating diverse molecular structures (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002). The synthesis of sulfonyl-substituted pyrrole chromophores for second-order nonlinear optics is another application, where the unique properties of these chromophores are explored for their potential in materials science (Chou & Yeh, 2001).
Chemical Reaction Mechanisms and Novel Compounds
Further research delves into the mechanisms of reactions involving furan-3-ones and their conversion into pyrrol-2-ylidene-acetates, showcasing the versatility of these heterocyclic frameworks in synthesizing novel compounds (Sacmacl, Bolukbasl, & Şahin, 2012). Additionally, innovative approaches to the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates have been reported, illustrating the potential for creating sulfonated heterocyclic compounds under mild conditions (An & Wu, 2017).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOIXNQFCGXBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine |
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